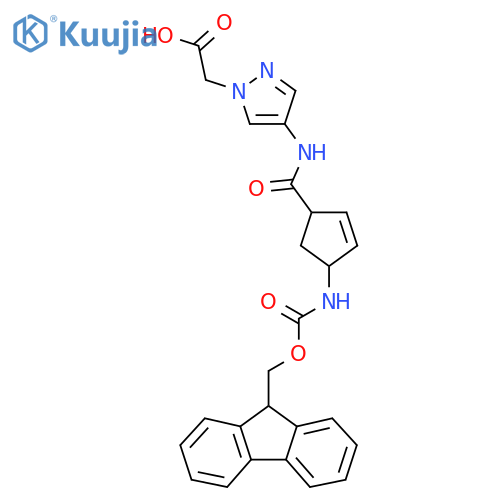Cas no 2172207-76-8 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid)

2172207-76-8 structure
商品名:2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid
- 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid
- 2172207-76-8
- EN300-1518357
-
- インチ: 1S/C26H24N4O5/c31-24(32)14-30-13-18(12-27-30)28-25(33)16-9-10-17(11-16)29-26(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12-13,16-17,23H,11,14-15H2,(H,28,33)(H,29,34)(H,31,32)
- InChIKey: ONVAOXLVBJFETH-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(C(NC2C=NN(CC(=O)O)C=2)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 472.17466988g/mol
- どういたいしつりょう: 472.17466988g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 813
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 123Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1518357-0.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid |
2172207-76-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1518357-1.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid |
2172207-76-8 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1518357-500mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid |
2172207-76-8 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1518357-0.05g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid |
2172207-76-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1518357-50mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid |
2172207-76-8 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1518357-2.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid |
2172207-76-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1518357-5.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid |
2172207-76-8 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1518357-10.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid |
2172207-76-8 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1518357-250mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid |
2172207-76-8 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1518357-1000mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-ene-1-amido]-1H-pyrazol-1-yl}acetic acid |
2172207-76-8 | 1000mg |
$3368.0 | 2023-09-27 |
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
2172207-76-8 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
